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Cat. No.: B7823398
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Abstract

This guide details the rheological behavior and processing parameters for negative-tone
photoresists based on cyclized polyisoprene sensitized with bisazide (e.g., 2,6-bis(4-
azidobenzal)-4-methylcyclohexanone), specifically formulated in cyclohexanone solvent
systems. Unlike standard xylene-based rubber resists (e.g., legacy Kodak KTFR),
cyclohexanone formulations exhibit distinct solvent retention and planarization properties due
to the solvent’s high boiling point (155.6°C) and viscosity. This protocol addresses the specific
challenges of "skinning," striation formation, and solvent trapping common to this chemistry.

Chemical Basis & Rheology

To optimize spin coating, one must understand the hydrodynamic behavior of the resist
components.

e The Matrix (Cyclized Polyisoprene): A high-molecular-weight rubber that provides adhesion
and acid resistance. It is hydrophobic and shear-thinning.
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e The Sensitizer (Bisazide): Upon UV exposure (365—405 nm), the bisazide decomposes into
highly reactive nitrenes. These nitrenes insert into the double bonds of the polyisoprene,
crosslinking the chains and rendering the exposed area insoluble [1].

e The Solvent (Cyclohexanone):
o Boiling Point: ~155°C (High).
o Evaporation Rate: Slow (0.29 relative to BuAc=1).

o Implication: The "drying phase" during spin coating is significantly longer than for acetate-
or xylene-based resists. This improves planarization but increases the risk of Marangoni
instabilities (striations) if airflow is uncontrolled [2].

Mechanistic Diagram: Process Control Loop

The following diagram illustrates the interdependence of viscosity, spin speed, and solvent
evaporation in determining final film quality.

Dynamic Viscosity

Determines Initial State —p (Shear Thlnnlng)

Increases during Spin

Cyclohexanone
(High BP, Low Evap Rate)

Limits

Evaporation Rate

Gradient Driven (Marangoni)
(Airflow Dependent)

Defects
(Striations/Skinning)

Enhances Mass Transfer

Centrifugal Force
(Spin Speed)

t e« WN(-1/2)

Final Film
G ES ()

Click to download full resolution via product page

Figure 1: Interdependency of solvent properties and process parameters.[1][2][3][4][5][6][7][8]
[9] Note that Cyclohexanone's low evaporation rate extends the "fluid" phase of the coating
process.

Critical Process Parameters
Spin Speed vs. Thickness
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For high-viscosity cyclohexanone formulations (30—-100 cP), the relationship between film
thickness (

) and spin speed (
) generally follows the Mayerhofer model, but can be approximated for practical use as:

Where

is a constant depending on solid content.

Target Solid Content Spread Speed Final Speed Acceleration
Thickness (%) (rpm) (rpm) (rpmls)
1.0-2.0 um 10 - 15% 500 3000 - 5000 1000 - 2000
2.0-5.0pum 18 - 25% 500 1500 - 3000 500 - 1000
>5.0 um > 28% 300 1000 - 1500 300 - 500

Exhaust and Airflow

e The Trap: High airflow causes rapid surface skinning. Because cyclohexanone diffuses
slowly through the rubber matrix, a "skin" traps solvent inside. During the soft bake, this
trapped solvent bursts, causing blisters or pinholes.

o Recommendation: Restrict spin bowl exhaust to < 50% of maximum during the spread cycle.

Experimental Protocol
Phase 1: Substrate Preparation

Objective: Remove moisture to prevent adhesion failure (lifting).
» Solvent Clean: Acetone

IPA
N2 Dry.

» Dehydration Bake: 200°C for 5 mins (Hotplate) or 30 mins (Oven).
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e Adhesion Promoter: HMDS (Hexamethyldisilazane) is optional for rubber resists as they
have excellent native adhesion to Si and SiO2, but recommended for metals (Au, Cu).

Phase 2: Dispense & Spin (The "Static" Approach)

Objective: Minimize bubble formation in viscous resist.

» Dispense: Static dispense. Pour approx. 3-5 mL (for 4-inch wafer) directly in the center.
Avoid creating bubbles; cyclohexanone resists do not de-gas quickly.

e Spread Cycle:

o Speed: 500 rpm

o Time: 5-10 seconds

o Purpose: Covers the wafer edge without slinging material prematurely.
e Spin Ramp:

o Ramp Rate: 500 rpm/s (Slower than standard positive resists).

o Why? Fast acceleration (e.g., 5000 rpm/s) causes turbulence and "“fingering" instabilities in
viscous rubber resists.

e Final Spin:
o Speed: Target Speed (e.g., 2500 rpm).
o Time: 45-60 seconds.

o Note: Longer spin times are required for cyclohexanone to achieve partial drying
compared to acetone/acetate resists [3].

e Edge Bead Removal (EBR):

o Chemical: Cyclohexanone or n-Butyl Acetate applied to backside/edge.
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Phase 3: Soft Bake (Critical Control Point)

Objective: Evaporate solvent without sealing the surface. Risk: Cyclohexanone (BP 155°C)
requires a Stepped Ramp Bake.

o Step 1 (Proximity/Low Temp): 65°C for 2 minutes. (Allows bulk solvent diffusion).
e Step 2 (Hard Contact): 95°C — 100°C for 2-5 minutes.

e Warning: Do not exceed 120°C. Bisazides can thermally decompose (fogging the resist)
above 130°C [4].

Phase 4: Exposure & Development

e Exposure: High Pressure Mercury Lamp (i-line 365nm).

o Oxygen Effect: Bisazide crosslinking is inhibited by oxygen. Vacuum contact is mandatory
to squeeze out air, or exposure must be performed under Nitrogen purge.

e Development:
o Developer: Xylene (Isomers) or Stoddard Solvent.
o Rinse: n-Butyl Acetate (slows swelling) or IPA (rapid quench).

o Protocol: Immersion for 60—120s with mild agitation. Spray development is preferred for
resolution < 5um.

Troubleshooting & Defect Analysis

The following table correlates visual defects with process parameters specific to cyclohexanone
systems.
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Defect Appearance

Probable Cause

Corrective Action

Striations (Radial waves)

Marangoni instability due to
surface tension gradients

during evaporation.

1.[8] Decrease spin speed.2.
Increase solvent vapor
concentration in bowl (close
lid).3. Add surfactant (if

formulation allows).

Solvent evaporation too fast

Reduce exhaust flow; reduce

Orange Peel ) )
during "Spread" cycle. spread time.
1. Filter resist (0.45 um
] ] Teflon).2. Use static
Particulates or micro-bubbles ) ) )
Comets dispense.3. Allow resist to sit

in viscous resist.

for 1 hr after pouring into

syringe.

Dark Erosion (Unexposed loss)

Incomplete Soft Bake (Solvent

retention).

Increase Step 1 bake time
(65°C) to ensure solvent

diffusion from bottom layers.

Scumming (Residue in open

areas)

Thermal fogging of bisazide.

Check Soft Bake temp. Ensure
itis < 110°C.

Diagnostic Workflow
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Figure 2: Rapid diagnostic tree for common spin coating defects in high-boiling point solvent
systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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